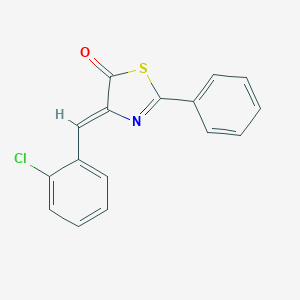
4-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one, commonly known as CCT or CT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 331.84 g/mol.
Wirkmechanismus
The mechanism of action of CCT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, CCT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
CCT has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCT can inhibit the growth of various bacterial and fungal pathogens. CCT has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CCT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CCT in lab experiments is its relatively low cost and easy availability. CCT is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one of the limitations of using CCT is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CCT. One area of research is the development of novel materials using CCT as a precursor. Another area of research is the development of new drugs based on the structure of CCT. Additionally, further studies are needed to fully understand the mechanism of action of CCT and its potential applications in various fields.
Synthesemethoden
There are several methods for synthesizing CCT, but the most commonly used method involves the condensation of 2-aminothiophenol with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield CCT.
Wissenschaftliche Forschungsanwendungen
CCT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CCT has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, CCT has been used as a pesticide due to its ability to inhibit the growth of various plant pathogens. In material science, CCT has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.
Eigenschaften
Molekularformel |
C16H10ClNOS |
|---|---|
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C16H10ClNOS/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
InChI-Schlüssel |
UTBHZDTXOJIKIY-UVTDQMKNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)S2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)S2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)



![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)


![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)